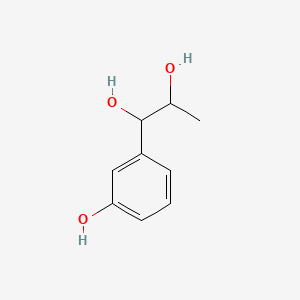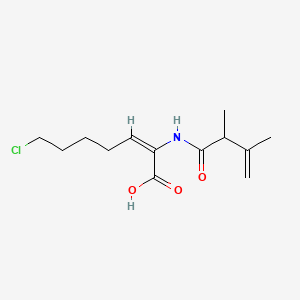![molecular formula C8H3BrF3NO B13424353 2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)
2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole is a fluorinated benzoxazole derivative Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole typically involves the introduction of bromine and difluoromethyl groups into the benzoxazole ring. One common method is the electrophilic substitution reaction where a benzoxazole precursor is treated with bromodifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzoxazole derivatives. The process includes halogenation, fluorination, and subsequent purification steps to achieve the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The difluoromethyl group can participate in oxidation-reduction reactions, leading to the formation of various oxidized or reduced products.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted benzoxazoles with various functional groups.
- Oxidized derivatives with additional oxygen-containing groups.
- Coupled products with extended aromatic systems.
Applications De Recherche Scientifique
2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to biological targets, while the bromine atom can participate in covalent bonding with nucleophilic sites. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Ethyl bromodifluoroacetate: Another fluorinated compound with similar reactivity.
Fluorinated Quinolines: Compounds with a similar fluorine-containing aromatic structure.
Methyl bromodifluoroacetate: Shares the bromodifluoromethyl group but differs in the core structure.
Uniqueness: 2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole stands out due to its unique combination of a benzoxazole core with bromine and difluoromethyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H3BrF3NO |
|---|---|
Poids moléculaire |
266.01 g/mol |
Nom IUPAC |
2-[bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrF3NO/c9-8(11,12)7-13-5-3-1-2-4(10)6(5)14-7/h1-3H |
Clé InChI |
QKQABMCQEDVJBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)F)OC(=N2)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13424275.png)

![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)









![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)
